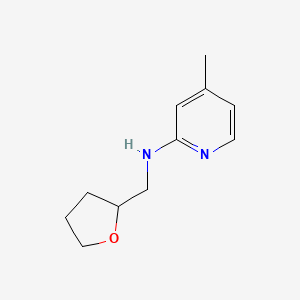![molecular formula C15H9F6NO B2354956 N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 192049-16-4](/img/structure/B2354956.png)
N-[3,5-bis(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” is a member of benzamides . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Molecular Structure Analysis
The molecular structure of “N-[3,5-bis(trifluoromethyl)phenyl]benzamide” can be found in various databases . The exact molecular weight is 257.13 g/mol .
Chemical Reactions Analysis
“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” has been used extensively in promoting organic transformations . It is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Physical And Chemical Properties Analysis
“N-[3,5-bis(trifluoromethyl)phenyl]benzamide” is soluble in toluene, ether, ethyl acetate, and most organic solvents, but insoluble in water . Its melting point is approximately 111-113 °C .
Wissenschaftliche Forschungsanwendungen
Electropolymerizable Monomers
N-[3,5-bis(trifluoromethyl)phenyl]benzamide derivatives have been utilized in the synthesis of novel electropolymerizable monomers. These monomers exhibit significant electrochemical properties, demonstrating potential in the development of electrochromic and fluorescent polymer films. These films show reversible electrochemical oxidation processes, which are vital for applications in electronic devices and displays (Hsiao & Wang, 2016).
Catalytic Activity in Organic Synthesis
Compounds containing N-[3,5-bis(trifluoromethyl)phenyl]benzamide have been explored for their catalytic activities. For instance, they have been used in Baeyer-Villiger reactions, showcasing their efficacy in the oxidation of carbonyl compounds in organic synthesis (ten Brink et al., 2001).
Synthesis of Benzoxazole Products
The N-[3,5-bis(trifluoromethyl)phenyl]benzamide structure is instrumental in the metal-free synthesis of benzoxazole products. This method demonstrates an efficient approach for the intramolecular oxidative C–O coupling, which is significant in the field of organic chemistry and material science (Yu, Ma, & Yu, 2012).
Antimicrobial and Antituberculosis Activity
Compounds derived from N-[3,5-bis(trifluoromethyl)phenyl]benzamide have shown promising antimicrobial and antituberculosis properties. Their effectiveness against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis points towards potential applications in developing new antimicrobial agents (Bąk et al., 2020).
Development of New Polyamides
Research has also focused on the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives of N-[3,5-bis(trifluoromethyl)phenyl]benzamide. These polyamides are organo-soluble and have shown potential for advanced technologies due to their thermal stability and mechanical properties (Bera et al., 2012).
Wirkmechanismus
Safety and Hazards
When handling “N-[3,5-bis(trifluoromethyl)phenyl]benzamide”, personal protective equipment/face protection should be worn. Dust formation should be avoided. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood. Inhalation and ingestion should be avoided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-6-11(15(19,20)21)8-12(7-10)22-13(23)9-4-2-1-3-5-9/h1-8H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFPOIHRMVYESO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192049-16-4 |
Source


|
| Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)


![N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2354891.png)

